molecular formula C2H3NaO2 B045731 Sodium hydrogen di(2H3)acetate CAS No. 39230-37-0

Sodium hydrogen di(2H3)acetate

Cat. No. B045731
CAS RN: 39230-37-0
M. Wt: 85.05 g/mol
InChI Key: VMHLLURERBWHNL-NIIDSAIPSA-M
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Description

Sodium hydrogen di(2H3)acetate, also known as Sodium Acetate-d3, is a derivative of sodium acetate where the methyl group (-CH3) of the acetate ion is replaced by a trideuteriomethyl group (-CD3), where D represents deuterium . Deuterium is an isotope of hydrogen with a single proton and neutron in its nucleus. This compound is commonly used in scientific research and laboratory experiments .


Molecular Structure Analysis

The molecular formula of Sodium hydrogen di(2H3)acetate is C2H3NaO2 . The compound consists of a sodium ion (Na+) and a deuterated acetate ion (CD3COO-). The deuterated acetate ion consists of a carbonyl group (C=O) and a trideuteriomethyl group (CD3) attached to the same carbon .

Scientific Research Applications

  • Organic Semiconducting Materials : Sodium sulfide hydrate has been used in thiophene annulation reactions for synthesizing acene(dithiophenes), which serve as organic semiconductors or building blocks for semiconducting oligomers and polymers. These materials have potential applications in organic devices like field-effect transistors and photovoltaics (Nakano & Takimiya, 2017).

  • Hydrogen Gas Production : Sodium hydroxide has been investigated as a promoter for hydrogen gas production during hydrothermal gasification of glucose and other biomass samples. The presence of sodium hydroxide leads to the formation of alkylated and hydroxylated carbonyl compounds from glucose, which decompose further to yield hydrogen gas (Onwudili & Williams, 2009).

  • Hydrogen Generation from Sodium Borohydride : Water-dispersible acetate-stabilized ruthenium(0) nanoclusters have been utilized as a catalyst for the hydrolysis of sodium borohydride, a method for producing hydrogen gas. These ruthenium(0) nanoclusters, characterized by TEM, XPS, and FTIR spectroscopy, demonstrate high turnovers in the hydrolysis process, indicating a potential route for hydrogen fuel production (Zahmakiran & Özkar, 2006).

  • Hydrogen Storage and Production Devices : Studies on the hydrolysis of sodium borohydride (NaBH4) and lithium hydride (LiH) for hydrogen generation have led to the development of devices designed to produce hydrogen flows suitable for fuel cells. These devices utilize nickel acetate as a catalyst for the hydrolysis process, offering a promising approach for hydrogen storage and production (Gislon & Prosini, 2011).

  • Dissociation Constants of Sodium Acetate : Research has been conducted to determine the dissociation constants of sodium acetate ion pairs at various temperatures, providing valuable data for understanding the behavior of sodium acetate in solution and its potential applications in various chemical processes (Fournier et al., 1998).

properties

IUPAC Name

sodium;2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192490
Record name Sodium hydrogen di(2H3)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hydrogen di(2H3)acetate

CAS RN

39230-37-0
Record name Sodium hydrogen di(2H3)acetate
Source ChemIDplus
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Record name Sodium hydrogen di(2H3)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen di[2H3]acetate
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Synthesis routes and methods I

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
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Synthesis routes and methods II

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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sodium acetate propionic acid
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Synthesis routes and methods III

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
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benzaldehydes
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alkali metal alkanoate
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acylated-5-(substituted benzal) hydantoins
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substituted benzaldehyde
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alkali metal alkanoate
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acid anhydride
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Synthesis routes and methods IV

Procedure details

Co-granules of sodium acetate and sodium carbonate were prepared using an alternative method, in which sodium acetate trihydrate was heated to a temperature of 70° C., and the resulting ‘molten’ salt was granulated with sodium carbonate (light soda ash) using a similar fashion to above with a ratio of liquid to solid of 1:1.85. The resulting co-granules (B) contained 65% sodium carbonate and 35% sodium acetate trihydrate.
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